![molecular formula C24H24N2O B231365 5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile](/img/structure/B231365.png)
5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of compounds known as antipsychotics, and it has been found to have potent effects on the central nervous system. In
Wirkmechanismus
The mechanism of action of 5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile involves its interaction with several neurotransmitter systems in the brain. It has been found to have a high affinity for dopamine D2 receptors, which are involved in the regulation of mood and behavior. In addition, it has been found to have an affinity for serotonin 5-HT2A receptors, which are involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile include its ability to modulate the activity of several neurotransmitter systems in the brain. It has been found to increase the release of dopamine and serotonin, which are involved in the regulation of mood and behavior. In addition, it has been found to decrease the activity of the glutamate system, which is involved in the regulation of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile in lab experiments include its potent antipsychotic, anxiolytic, and antidepressant effects. It has been found to be effective in the treatment of several psychiatric disorders, and it has been extensively studied for its potential therapeutic applications. However, the limitations of using this compound in lab experiments include its potential side effects and toxicity, which may limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for the study of 5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile. One direction is to further explore its potential therapeutic applications in the treatment of psychiatric disorders. Another direction is to investigate its potential use in combination with other medications for enhanced therapeutic effects. Additionally, further studies are needed to explore its pharmacokinetics and pharmacodynamics, as well as its potential side effects and toxicity. Overall, the study of 5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile has the potential to lead to the development of new and effective treatments for psychiatric disorders.
Synthesemethoden
The synthesis method of 5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile involves several steps. The first step involves the reaction of 8-methyl-8-azabicyclo[3.2.1]oct-3-yl chloride with sodium hydroxide to form 8-methyl-8-azabicyclo[3.2.1]oct-3-yl alcohol. The second step involves the reaction of 8-methyl-8-azabicyclo[3.2.1]oct-3-yl alcohol with 1,2-dibromoethane to form 5-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy-1,2-dibromoethane. The final step involves the reaction of 5-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy-1,2-dibromoethane with dibenzylideneacetone to form 5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile.
Wissenschaftliche Forschungsanwendungen
5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile has been extensively studied for its potential therapeutic applications. It has been found to have potent antipsychotic effects, and it has been shown to be effective in the treatment of schizophrenia and other psychotic disorders. In addition, it has been found to have anxiolytic and antidepressant effects, and it has been studied for its potential use in the treatment of anxiety and depression.
Eigenschaften
Molekularformel |
C24H24N2O |
|---|---|
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
2-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaene-9-carbonitrile |
InChI |
InChI=1S/C24H24N2O/c1-26-18-10-11-19(26)14-20(13-18)27-24-22-8-3-2-6-16(22)12-17(15-25)21-7-4-5-9-23(21)24/h2-9,12,18-20,24H,10-11,13-14H2,1H3 |
InChI-Schlüssel |
PGRLNKAXBMBIOK-UHFFFAOYSA-N |
SMILES |
CN1C2CCC1CC(C2)OC3C4=CC=CC=C4C=C(C5=CC=CC=C35)C#N |
Kanonische SMILES |
CN1C2CCC1CC(C2)OC3C4=CC=CC=C4C=C(C5=CC=CC=C35)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



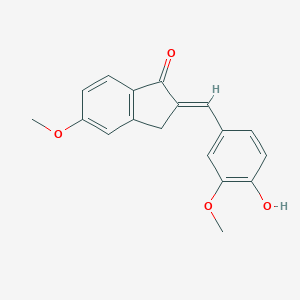
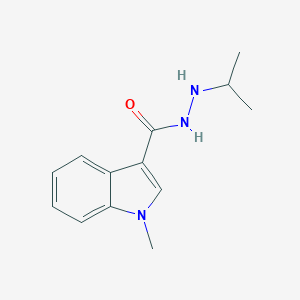
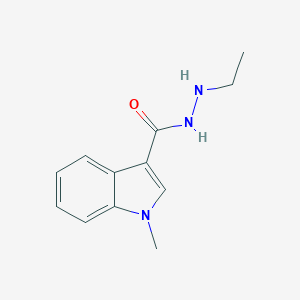

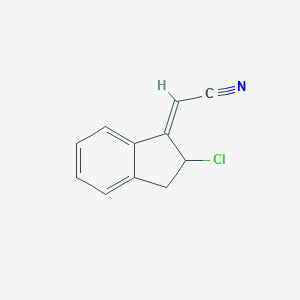
![(1S,2R,7R,9S,11R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecane-8,11-diol](/img/structure/B231303.png)

![N-[2-(6,7-dimethoxyquinolin-2-yl)-4,5-dimethoxyphenyl]acetamide](/img/structure/B231311.png)
![2-Methoxy[1]benzothieno[2,3-c]quinoline](/img/structure/B231314.png)
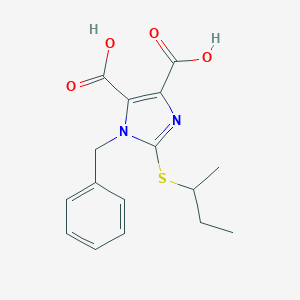
![2,3-Dimethoxy[1]benzothieno[2,3-c]quinoline](/img/structure/B231327.png)
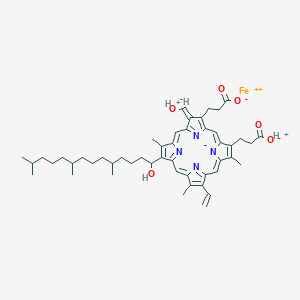
![1-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one](/img/structure/B231330.png)
![2-[(2-Hydroxyethyl)(6-methylpyridazin-3-yl)amino]ethanol](/img/structure/B231337.png)